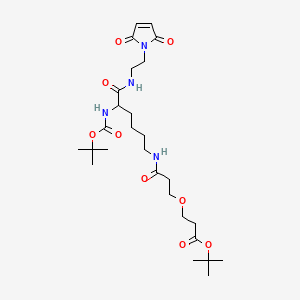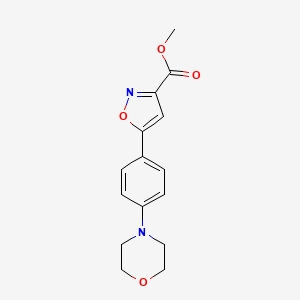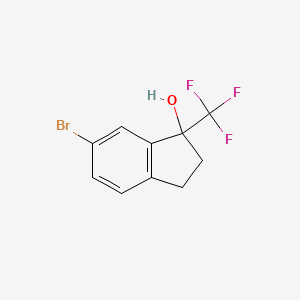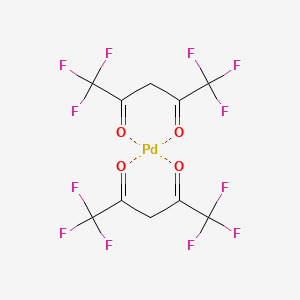
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal: is a synthetic compound that combines the amino acid lysine with a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in various chemical and biological applications due to its unique structure, which allows for multiple functional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves several steps:
Protection of the α-amine group: The α-amine group of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine group of lysine is modified with an amido-PEG1-t-butyl ester.
Malonylation: The compound is further modified with a malonyl group to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the free amine and carboxyl groups.
Conjugation Reactions: The free amine and carboxyl groups can be further modified through reactions with various reagents, such as alcohols, amides, and NHS esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and t-butyl ester groups.
Conjugation: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used to facilitate the formation of amide bonds.
Major Products: The major products formed from these reactions include various conjugates with different functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: : N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used as a building block in the synthesis of complex molecules. Its ability to undergo multiple functional modifications makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to modify proteins and peptides. The PEGylation helps to improve the solubility and stability of biomolecules, making them more suitable for various assays and experiments.
Medicine: : In the medical field, this compound is used in drug delivery systems. The PEGylation helps to enhance the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides.
Industry: : In industrial applications, N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves its ability to undergo various chemical modifications. The Boc and t-butyl ester groups protect the reactive amine and carboxyl groups during synthesis, allowing for selective deprotection and conjugation reactions. The PEGylation improves the solubility and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-amido-Mal: Similar structure with an additional PEG unit.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-amido-Mal: Similar structure with a methyl ester instead of a t-butyl ester.
N-Boc-N’-(PEG1-t-butyl ester)-L-Ornithine-amido-Mal: Similar structure with ornithine instead of lysine.
Uniqueness: N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. The PEGylation and Boc protection provide enhanced solubility, stability, and selective reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C27H44N4O9 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |
InChI Key |
VZIKATFARUWLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















